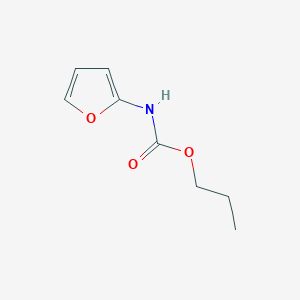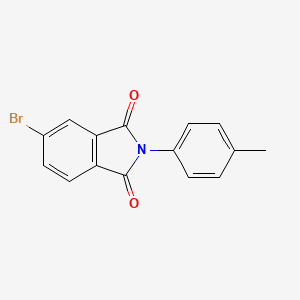
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom and a p-tolyl group in its structure makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Phthalic Anhydride and p-Toluidine Reaction: The initial step involves the condensation of phthalic anhydride with p-toluidine to form the intermediate isoindoline-1,3-dione derivative.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: New isoindoline-1,3-dione derivatives with different substituents.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or reduced derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Chemical Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and p-tolyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-phenylisoindoline-1,3-dione
- 2-(p-Tolyl)isoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
Número CAS |
82104-69-6 |
|---|---|
Fórmula molecular |
C15H10BrNO2 |
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
5-bromo-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,1H3 |
Clave InChI |
FPYKBHHAHUFFTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
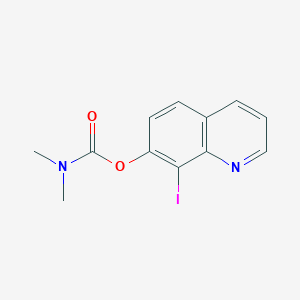
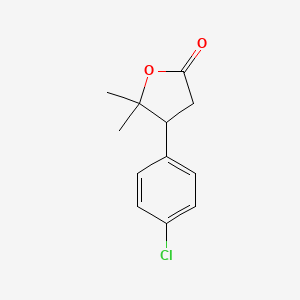
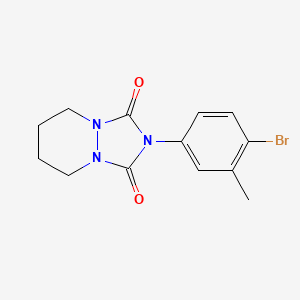

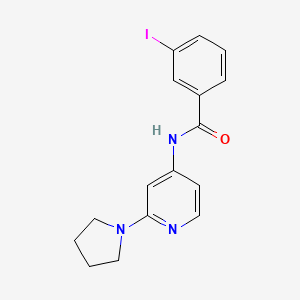
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
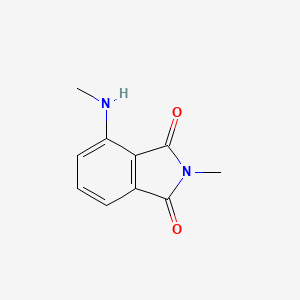
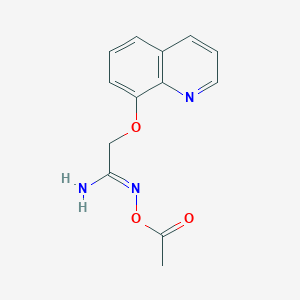
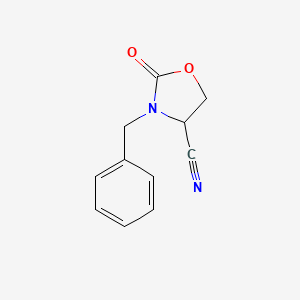

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
